5-Methyl-2-n-pentoxyphenyl methyl sulfide
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Overview
Description
5-Methyl-2-n-pentoxyphenyl methyl sulfide is an organic compound characterized by the presence of a methyl group, a pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-pentoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-hydroxyphenyl methyl sulfide with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfided phenyl compounds.
Substitution: Halogenated or nitrated phenyl compounds.
Scientific Research Applications
5-Methyl-2-n-pentoxyphenyl methyl sulfide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-pentoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-ethoxyphenyl methyl sulfide: Similar structure but with an ethoxy group instead of a pentoxy group.
5-Methyl-2-methoxyphenyl methyl sulfide: Contains a methoxy group instead of a pentoxy group.
5-Methyl-2-n-butoxyphenyl methyl sulfide: Features a butoxy group instead of a pentoxy group.
Uniqueness
5-Methyl-2-n-pentoxyphenyl methyl sulfide is unique due to the presence of the pentoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
5-Methyl-2-n-pentoxyphenyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a methyl group, a pentoxy group, and a methyl sulfide group attached to a phenyl ring. Its molecular formula is C15H22OS with a molecular weight of approximately 250.39 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2-hydroxyphenyl methyl sulfide with n-pentyl bromide in the presence of a base like potassium carbonate. This reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfide group can participate in redox reactions, while the phenyl ring may engage in π-π interactions with other aromatic systems. These interactions can modulate several biochemical pathways and cellular processes, potentially influencing cell signaling and metabolic functions.
Research Findings
- Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress and damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
- Potential Therapeutic Applications : The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents targeting specific diseases such as diabetes or cancer .
Case Study 1: Antioxidant Effects
In a controlled study examining the antioxidant effects of related compounds, researchers found that derivatives of this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. This reduction was linked to enhanced cellular viability under oxidative stress conditions.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests demonstrated that this compound exhibited moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potential for further development into antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-2-ethoxyphenyl methyl sulfide | Ethoxy group instead of pentoxy | Moderate antioxidant properties |
5-Methyl-2-methoxyphenyl methyl sulfide | Methoxy group | Limited biological activity |
5-Methyl-2-n-butoxyphenyl methyl sulfide | Butoxy group | Similar antimicrobial effects |
The presence of different alkoxy groups influences solubility and reactivity, impacting the biological activity of these compounds.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-5-6-9-14-12-8-7-11(2)10-13(12)15-3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWASDWPMLTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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